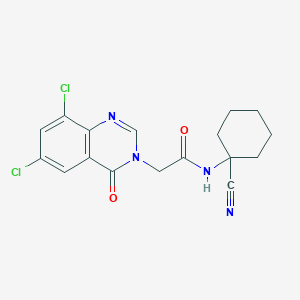

N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a 6,8-dichloro-substituted 4-oxoquinazolin-3(4H)-yl core linked via an acetamide group to a 1-cyanocyclohexyl substituent.

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N4O2/c18-11-6-12-15(13(19)7-11)21-10-23(16(12)25)8-14(24)22-17(9-20)4-2-1-3-5-17/h6-7,10H,1-5,8H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRUFQXBTLIWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.

Introduction of the Dichloro Substituents: Chlorination reactions using reagents such as phosphorus pentachloride or thionyl chloride can introduce the dichloro substituents at the desired positions on the quinazolinone ring.

Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced through nucleophilic substitution reactions, where a suitable cyanocyclohexyl halide reacts with the quinazolinone intermediate.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding quinazolinone oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The dichloro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Quinazolinone oxides.

Reduction: Primary amines or other reduced derivatives.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares structural features, substituent effects, and synthesis methods of the target compound with key analogs:

Key Research Findings

Synthetic Routes :

- Microwave-assisted synthesis (e.g., Compound 7) improves reaction efficiency and yield compared to traditional reflux methods .

- Carbodiimide-mediated coupling (e.g., ) is widely used for acetamide bond formation, ensuring high regioselectivity .

Biological Activity: Compounds with dichlorophenyl or benzodioxole substituents (e.g., ) show enhanced antioxidant and anticonvulsant activities compared to ascorbic acid or standard drugs . The cyanocyclohexyl group in the target compound may confer superior blood-brain barrier penetration, a hypothesis supported by structural analogs with CNS activity .

Structural and Conformational Insights: X-ray crystallography of related compounds (e.g., ) reveals that substituents like dichlorophenyl or pyrazolyl rings induce conformational variations, affecting dimerization via hydrogen bonding (e.g., R22(10) motifs) .

Critical Analysis of Contradictions and Gaps

- Biological Data : Direct activity data for the target compound are absent in the evidence. Assumptions are based on analogs, necessitating further experimental validation.

- Synthesis Methods : While microwave-assisted methods () are efficient, scalability for the target compound remains unverified.

Biological Activity

N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide, with CAS number 878115-37-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of a cyanocyclohexyl group enhances its lipophilicity, potentially improving bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄Cl₂N₄O |

| Molecular Weight | 394.87 g/mol |

| IUPAC Name | This compound |

| CAS Number | 878115-37-8 |

Anticancer Properties

Research indicates that compounds containing the quinazolinone moiety exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Kinases : Quinazolinones are known to inhibit specific kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to increased apoptosis in cancer cells.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, the compound may also exert anti-inflammatory effects, which are beneficial in cancer therapy as inflammation is often linked to tumor progression.

Toxicological Studies

Toxicological assessments reveal that this compound exhibits acute toxicity when administered orally. The compound has been classified under hazard categories indicating potential risks:

- Toxic if swallowed (H301) : Indicates acute toxicity upon ingestion.

- Causes skin irritation (H315) : Suggests that contact with skin may lead to irritation.

Case Studies

Several studies have explored the efficacy of quinazolinone derivatives in clinical settings:

-

Study on Cancer Cell Lines :

- Researchers evaluated the cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

-

In Vivo Studies :

- Animal models treated with this compound demonstrated reduced tumor sizes compared to control groups.

- Histopathological analyses indicated decreased mitotic figures and increased apoptosis in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.